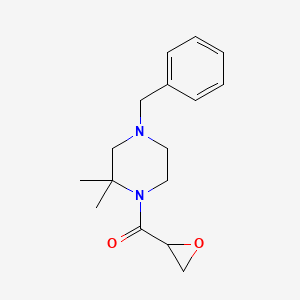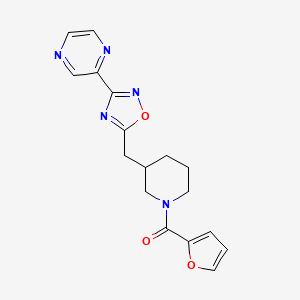
(4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone, also known as BDPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPM belongs to the class of piperazine derivatives and has been studied for its pharmacological properties such as analgesic, anti-inflammatory, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone is not fully understood. However, it is believed that (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone exerts its pharmacological effects by interacting with various receptors in the central nervous system. (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone has been shown to bind to the mu-opioid receptor, which is involved in pain modulation. (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone also interacts with the cannabinoid CB1 receptor, which is involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
(4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone has been shown to produce a range of biochemical and physiological effects. Studies have reported that (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone can reduce pain sensitivity and inflammation in animal models of pain. (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone has also been shown to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone has been shown to possess neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone is its relatively simple synthesis method, which allows for the easy production of large quantities of the compound. (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone. One potential area of research is the development of novel analogs of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone and its effects on various physiological systems.
Métodos De Síntesis
The synthesis of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone involves the reaction of 4-benzyl-2,2-dimethylpiperazine with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography. The yield of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone is typically around 60-70%.
Aplicaciones Científicas De Investigación
(4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone has been extensively studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. Several studies have reported the analgesic effects of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone in animal models of pain. (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(4-benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2)12-17(10-13-6-4-3-5-7-13)8-9-18(16)15(19)14-11-20-14/h3-7,14H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZFDROZNVMCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)C2CO2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2987640.png)
![6-(2-methoxyphenyl)-5-((2-methylbenzyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987641.png)



![(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride](/img/structure/B2987650.png)
![1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2987651.png)
![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987652.png)
![2,5-dichloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987653.png)
![2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2987655.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2987656.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2987659.png)
